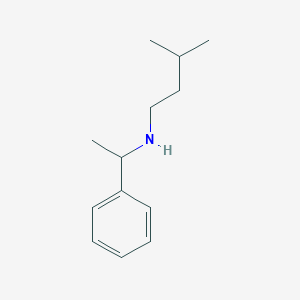

(3-Methylbutyl)(1-phenylethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

3-methyl-N-(1-phenylethyl)butan-1-amine |

InChI |

InChI=1S/C13H21N/c1-11(2)9-10-14-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |

InChI Key |

KZQFBOGEIFSQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Methylbutyl 1 Phenylethyl Amine

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of biomolecules and synthetic organic compounds, including phenethylamine (B48288) derivatives. nih.gov In the positive-ion mode, molecules are typically detected as protonated species [M+H]⁺ or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

For (3-Methylbutyl)(1-phenylethyl)amine, ESI-MS analysis would be expected to yield a prominent signal corresponding to its protonated form. The technique is particularly useful for determining the molecular weight of the compound with high accuracy. However, it is noteworthy that phenethylamine derivatives can undergo in-source fragmentation, where the protonated molecule loses an ammonia (B1221849) (NH₃) group during the electrospray process. nih.gov This can result in the observation of intense fragment-ion signals in the ESI-MS spectrum, which is a crucial consideration for accurate data interpretation. nih.gov

Analysis of Characteristic Fragmentation Patterns for Structural Confirmation

The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint for the structural elucidation of a molecule. For amines, particularly aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgmiamioh.edu This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, this would involve the breaking of the bond between the nitrogen and the 1-phenylethyl group or the 3-methylbutyl group.

The molecular ion peak in the mass spectrum of a monoamine is characteristically an odd number. libretexts.org A common fragmentation is the loss of a hydrogen atom (M-1). miamioh.edu The most significant fragmentation is typically the alpha-cleavage, where the largest alkyl group is preferentially lost. miamioh.edu

In the context of phenethylamines, fragmentation can also be influenced by the phenyl group. Cleavage of the benzyl (B1604629) group is a noted fragmentation pathway. researchgate.net Furthermore, McLafferty rearrangement can occur, leading to characteristic fragment ions. researchgate.net For some phenethylamine derivatives, a notable fragmentation is the loss of NH₃ from the protonated molecule, leading to the formation of a spiro[2.5]octadienylium ion. nih.gov The study of these characteristic fragmentation patterns is instrumental in confirming the specific arrangement of the alkyl and aryl groups attached to the nitrogen atom in this compound.

| Ionization Method | Characteristic Fragmentation Events | Resulting Ions |

| Electron Ionization (EI) | Alpha-cleavage of the largest alkyl group | [M-alkyl]⁺ |

| Benzyl group cleavage | [C₇H₇]⁺ and related fragments | |

| McLafferty Rearrangement | Varies based on specific structure | |

| Electrospray Ionization (ESI) | Loss of ammonia from protonated molecule | [M+H-NH₃]⁺ (spiro[2.5]octadienylium) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For a secondary amine like this compound, the IR spectrum will exhibit characteristic absorption bands.

A key feature for secondary amines (R₂NH) is a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.com Another characteristic, though not always present for secondary amines, is the N-H wagging vibration, a strong, broad band observed between 910-665 cm⁻¹. orgchemboulder.com

The C-N stretching vibration provides further structural information. For aliphatic amines, this appears as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Since this compound contains both aliphatic and aromatic character adjacent to the nitrogen, the C-N stretching vibrations may be complex. Aromatic amines typically show a strong C-N stretching band between 1335-1250 cm⁻¹. orgchemboulder.com

Computational studies on secondary amines suggest characteristic vibrational modes including an N-H stretch between 3700 and 3800 cm⁻¹, two N-H bend modes around 700 cm⁻¹ and 1650 cm⁻¹, a C-N-C scissor mode between 400 and 600 cm⁻¹, and two C-N stretch modes between 1000 and 1300 cm⁻¹. dtic.mil The precise positions of these bands for this compound would provide valuable data for its structural confirmation.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Weak |

| C-H Stretch (Aromatic) | >3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | <3000 | Strong |

| N-H Wag | 910-665 | Strong, Broad |

| C-N Stretch (Aliphatic) | 1250-1020 | Medium to Weak |

| C-N Stretch (Aromatic) | 1335-1250 | Strong |

Chromatographic Methods for Separation and Quantification of Amine Derivatives

Chromatographic techniques are indispensable for the separation and quantification of individual components from a mixture. For amine derivatives like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile or thermally labile compounds. Since aliphatic amines often lack a UV chromophore, pre-column derivatization is a common strategy to enhance their detectability. thermofisher.comchromatographyonline.com Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) are used to introduce a fluorescent or UV-active tag to primary and secondary amines, respectively. thermofisher.com This allows for sensitive detection and quantification.

For the separation of amine derivatives, reversed-phase HPLC using a C18 column is frequently employed. helsinki.fi The basic nature of amines can lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. helsinki.fi This can often be mitigated by using a basic buffer in the mobile phase or by derivatizing the amine to reduce its basicity. thermofisher.comhelsinki.fi The separation of various amine derivatives, including phenylethylamine, has been successfully demonstrated using HPLC. researchgate.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. restek.comgcms.cz Amines, due to their basicity and polarity, can be challenging to analyze by GC, often exhibiting poor peak shape and tailing due to interactions with the column. restek.comgcms.cz To overcome these issues, specialized columns, such as the Rtx-Volatile Amine or Agilent CP-Volamine, have been developed. restek.comnih.gov These columns are designed to be highly inert and provide good retention and efficiency for basic compounds. gcms.cz

Derivatization can also be employed in GC analysis to improve the volatility and chromatographic behavior of amines. For instance, the enantiomers of 1-phenylethylamine (B125046) have been successfully separated by GC after derivatization to their N-acetyl or N-trifluoroacetyl (N-TFA) forms. sigmaaldrich.com Given the volatility of this compound, GC with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector would be a suitable method for its quantification and identification.

| Chromatographic Technique | Stationary Phase Example | Detection Method | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | UV-Vis, Fluorescence (with derivatization) | Pre-column derivatization for detection, mobile phase pH control to minimize peak tailing. |

| Gas Chromatography (GC) | Rtx-Volatile Amine, CP-Volamine | Flame Ionization Detection (FID), Mass Spectrometry (MS) | Use of specialized, base-deactivated columns to prevent peak tailing. Derivatization can improve volatility. |

Optical Activity Measurements for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the carbon atom of the 1-phenylethyl group, meaning it can exist as a pair of enantiomers. Determining the optical activity, enantiomeric purity, and absolute configuration of this compound is crucial for understanding its stereochemical properties.

Optical activity is the ability of a chiral compound to rotate the plane of polarized light, and it is measured using a polarimeter. The magnitude and direction of this rotation are characteristic of a specific enantiomer.

The determination of the absolute configuration (R or S) of chiral amines can be achieved through various methods. One powerful technique is chiral HPLC, where the enantiomers are separated on a chiral stationary phase (CSP). acs.org The elution order of the enantiomers can often be predicted based on stereoselective three-point interactions between the analyte and the CSP, allowing for the assignment of the absolute configuration. acs.org

Another approach involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogs, to form diastereomers. acs.org These diastereomers can then be analyzed by techniques like NMR spectroscopy, where differences in the chemical shifts of specific protons can be used to deduce the absolute configuration. acs.orgnih.govfrontiersin.org The development of new CDAs and computational methods, such as DFT-calculated NMR chemical shifts, has further enhanced the reliability of these assignments. nih.govfrontiersin.orgnih.gov

The enantiomeric purity, or enantiomeric excess (ee), can be quantified by chiral HPLC or chiral GC, where the relative peak areas of the two enantiomers correspond to their relative amounts in the sample.

| Analytical Method | Principle | Information Obtained |

| Polarimetry | Measurement of the rotation of plane-polarized light | Optical rotation ([α]) |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase | Enantiomeric purity (ee), absolute configuration (based on elution order) |

| Chiral GC | Separation of derivatized enantiomers on a chiral column | Enantiomeric purity (ee) |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Absolute configuration |

Theoretical and Computational Investigations of 3 Methylbutyl 1 Phenylethyl Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular properties of (3-Methylbutyl)(1-phenylethyl)amine at the electronic level. These computational methods are instrumental in predicting a range of characteristics, from the molecule's three-dimensional shape to its intrinsic reactivity.

Prediction of Molecular Geometry and Conformational Preferences

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bonds and within the flexible 3-methylbutyl group. DFT calculations are a powerful tool for identifying the most stable conformers and the energy barriers between them. By systematically rotating the key dihedral angles and performing geometry optimizations, a potential energy surface can be mapped out.

For a molecule like this compound, the orientation of the phenyl ring relative to the amine and the various arrangements of the isoamyl group are expected to result in several low-energy conformers. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that multiple conformations are likely to be populated at room temperature.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.89 |

Note: The data in this table is hypothetical and based on typical values for structurally similar amines.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Nucleophilicity Indices)

The electronic structure of this compound can be thoroughly analyzed using DFT to understand its reactivity. Reactivity descriptors derived from the principles of conceptual DFT, such as Fukui functions and nucleophilicity indices, are particularly informative.

The Fukui function, ƒ(r), identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen atom is expected to have the highest value of the Fukui function for electrophilic attack (ƒ⁻(r)), confirming its role as the primary nucleophilic center. The phenyl ring, particularly the ortho and para positions, will likely show susceptibility to electrophilic substitution, as indicated by the corresponding Fukui function for nucleophilic attack (ƒ⁺(r)).

Nucleophilicity indices provide a quantitative measure of a molecule's nucleophilic power. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). The nitrogen atom's lone pair in this compound contributes significantly to the HOMO, resulting in a high nucleophilicity index and indicating its readiness to react with electrophiles.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting ability |

| Global Nucleophilicity Index (N) | 3.8 eV | High nucleophilicity |

Note: The data in this table is hypothetical and based on typical values for structurally similar amines.

Elucidation of Energetic Profiles for Reaction Pathways

DFT calculations are crucial for mapping the energetic profiles of reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed understanding of the reaction mechanism and its kinetics can be achieved.

For instance, in an N-alkylation reaction, DFT can be used to model the approach of an alkyl halide to the amine. The calculations would reveal the structure of the transition state, which is expected to involve a partial bond between the nitrogen atom and the alkyl group of the electrophile, as well as a partial breaking of the carbon-halogen bond. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. This information is invaluable for predicting reaction rates and understanding the factors that influence the reaction's feasibility.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

MD simulations can reveal how the molecule explores its conformational space, with transitions occurring between the various low-energy conformers identified by DFT calculations. These simulations can also provide insights into the flexibility of the different parts of the molecule, such as the phenyl ring and the 3-methylbutyl chain. Furthermore, by simulating the molecule in a solvent, the nature of the solute-solvent interactions, including hydrogen bonding between the amine and protic solvents, can be investigated in detail.

Analysis of Non-Covalent Interactions and Supramolecular Assembly Potential

Non-covalent interactions play a critical role in the chemistry of this compound, influencing its physical properties and its ability to form larger assemblies. The key non-covalent interactions involving this molecule include hydrogen bonding, van der Waals forces, and π-stacking interactions.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. These analyses can reveal the specific atoms involved in the interactions and the strength of these interactions, providing a detailed picture of the supramolecular assembly potential of this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful toolkit for the detailed elucidation of reaction mechanisms involving this compound. By modeling the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway and to characterize the structures and energies of all transition states and intermediates.

For example, in the context of its potential use as a chiral resolving agent or a building block in asymmetric synthesis, understanding the mechanism of its interaction with other chiral molecules is crucial. Computational modeling can be used to study the formation of diastereomeric complexes, identifying the key non-covalent interactions that lead to chiral recognition.

Furthermore, computational studies can predict the stereochemical outcome of reactions where this compound acts as a chiral auxiliary or a catalyst. By comparing the activation energies for the pathways leading to different stereoisomers, the enantioselectivity or diastereoselectivity of the reaction can be predicted. This predictive power makes computational chemistry an indispensable tool in the rational design of stereoselective synthetic methods.

Transition State Analysis for Secondary Amine Transformations

The transformations of secondary amines like this compound involve various reaction pathways, each characterized by a unique transition state. The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Computational chemistry provides powerful tools to locate and characterize these transient structures, offering insights into reaction barriers and mechanisms.

One of the fundamental reactions of secondary amines is nucleophilic substitution (SN2), where the lone pair of electrons on the nitrogen atom attacks an electrophilic center. For instance, in the alkylation of a secondary amine with an alkyl halide, the amine acts as a nucleophile. ucalgary.calibretexts.org The transition state for this process involves the partial formation of a new carbon-nitrogen bond and the partial breaking of the carbon-halide bond. ucalgary.ca Computational models, such as those based on Density Functional Theory (DFT), can calculate the geometry and energy of this transition state, which are crucial for predicting the reaction rate. nih.govacs.org

The energy of the transition state relative to the reactants determines the activation energy of the reaction. Factors influencing this barrier include the steric bulk around the nitrogen atom and the electrophilic carbon, as well as the nature of the leaving group. For this compound, the presence of both a bulky 3-methylbutyl group and a 1-phenylethyl group would sterically hinder the nitrogen atom, likely leading to a higher activation barrier for SN2 reactions compared to less substituted amines.

Computational studies on related amine systems provide a basis for understanding these transformations. For example, the reaction of thiiranes with secondary amines has been studied computationally, revealing the interplay of steric and electronic effects in determining reaction rates and transition state energies. nih.govacs.org These studies highlight that even subtle changes in the structure of the amine or the electrophile can significantly impact the energetics of the transition state.

Recent advancements in computational methods have made the process of finding transition states more efficient and reliable, accelerating research in reaction mechanisms. ims.ac.jp These methods are crucial for understanding the complex reaction networks that secondary amines can participate in, including rearrangements and eliminations, each with its own characteristic transition state.

Hydrogen Abstraction Processes at the Amine Nitrogen

The hydrogen atom attached to the nitrogen in a secondary amine can be removed through a process known as hydrogen abstraction, typically by a radical species. This process is a key step in many chemical and biological transformations, including oxidation and nitrosation reactions. Theoretical studies provide detailed information about the thermodynamics and kinetics of these abstraction processes.

The feasibility of hydrogen abstraction from the N-H bond of a secondary amine depends on the bond dissociation energy (BDE) and the stability of the resulting aminyl radical. Computational methods can accurately predict these properties. For this compound, the aminyl radical would be stabilized by the adjacent alkyl and phenyl groups.

A critical example of hydrogen abstraction is the initial step in the gas-phase nitrosation of secondary amines by nitrogen dioxide (NO₂). nih.govnist.gov Theoretical calculations have shown that NO₂ can abstract a hydrogen atom from the amine nitrogen to form an aminyl radical and nitrous acid (HONO). nih.govnist.gov The activation barrier for this process is highly dependent on the structure of the amine. For instance, high-level calculations (CBS-QB3) have determined the reaction barrier (ΔH‡) for hydrogen abstraction from ammonia (B1221849) to be 106 kJ/mol. nih.govnist.gov This barrier is significantly lowered by alkyl substitution, decreasing to 72 kJ/mol for methylamine (B109427) and 45 kJ/mol for dimethylamine. nih.govnist.gov This trend suggests that the secondary amine this compound would have a relatively low barrier to hydrogen abstraction by NO₂.

The nature of the abstracting radical is also crucial. Studies on hydrogen abstraction from primary amines by the hydroperoxyl radical (HO₂) indicate that abstraction from the carbon atom adjacent to the nitrogen is often favored over abstraction from the N-H group itself. rsc.org However, in other contexts, such as photochemical reactions involving triplet carbonyls, hydrogen abstraction from the N-H bond of an amine like methylamine can be thermodynamically and kinetically favorable. nih.gov

The table below, based on data from analogous systems, illustrates the effect of substitution on the activation energy for hydrogen abstraction from amines by NO₂.

| Amine | Reaction Barrier (ΔH‡) for H-abstraction by NO₂ (kJ/mol) |

| Ammonia (NH₃) | 106 nih.govnist.gov |

| Methylamine (CH₃NH₂) | 72 nih.govnist.gov |

| Dimethylamine ((CH₃)₂NH) | 45 nih.govnist.gov |

This data is for illustrative purposes to show the trend of decreasing activation energy with increased alkyl substitution.

Theoretical Studies on N-Nitrosation Mechanisms in Secondary Amines

The formation of N-nitrosamines from secondary amines is a significant area of research due to the carcinogenic nature of many nitrosamines. Theoretical studies have been instrumental in elucidating the complex mechanisms of N-nitrosation. For a secondary amine like this compound, understanding these pathways is crucial for predicting its potential to form N-nitroso derivatives.

The primary mechanism for N-nitrosation of secondary amines in the gas phase or under certain non-acidic conditions involves a free radical pathway. nih.govnist.gov As discussed in the previous section, this mechanism is initiated by the abstraction of the hydrogen atom from the amine nitrogen by NO₂. The resulting aminyl radical then rapidly combines with nitric oxide (NO) to form the N-nitrosamine. nih.govnist.gov

Step 1: Hydrogen Abstraction R₂NH + NO₂ → R₂N• + HONO

Step 2: Radical Combination R₂N• + NO → R₂N-N=O

Computational studies have shown that alkyl groups on the amine lower the activation barrier for the initial hydrogen abstraction step, thus activating the amine towards nitrosation. nih.govnist.gov The stability of the intermediate aminyl radical is a key factor.

Under acidic conditions, the mechanism is different and involves the formation of a nitrosating agent, such as the nitrosonium ion (NO⁺), from nitrous acid. The secondary amine then acts as a nucleophile, attacking the nitrosonium ion. However, the basicity of the amine plays a crucial role; strongly basic amines will be protonated, rendering them non-nucleophilic. nih.gov

The steric environment around the nitrogen atom also significantly affects the rate of nitrosation. Bulky substituents, such as those in this compound, can hinder the approach of the nitrosating agent, thereby slowing down the reaction. nih.gov

Theoretical investigations have also explored the nitrosation of tertiary amines, which can be dealkylated to form a secondary amine that is then nitrosated. nih.govacs.org This highlights that the formation of nitrosamines is a complex process with multiple contributing pathways. The table below summarizes the calculated reaction barriers for the hydrogen abstraction step in the nitrosation of various secondary amines, illustrating the influence of the amine's structure.

| Amine | Reaction Barrier (ΔH‡) for H-abstraction by NO₂ (kJ/mol) |

| Dimethylamine | 45 nist.gov |

| Pyrrolidine | 30 nist.gov |

| Piperidine | 44 nist.gov |

| Azetidine | 44 nist.gov |

| 1H-Pyrrole | 59 nist.gov |

| Aziridine | 74 nist.gov |

This data from various cyclic and acyclic secondary amines demonstrates the sensitivity of the activation barrier to the electronic and steric properties of the amine.

Chemical Reactivity and Mechanistic Studies of 3 Methylbutyl 1 Phenylethyl Amine

Reactivity at the Amine Nitrogen Center

The nitrogen atom is the most reactive site in the molecule, functioning as both a nucleophile and a base. Its reactivity is modulated by the electronic and steric effects of the attached 1-phenylethyl and 3-methylbutyl groups.

The nitrogen atom in (3-Methylbutyl)(1-phenylethyl)amine possesses a lone pair of electrons, making it a potent nucleophile. Secondary amines are generally considered strong nucleophiles, often more so than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen. masterorganicchemistry.com However, the steric bulk of the 1-phenylethyl and 3-methylbutyl groups can hinder the nitrogen's approach to sterically crowded electrophiles. masterorganicchemistry.com

The nucleophilicity of the amine allows it to participate in a variety of fundamental organic reactions:

Alkylation: The amine can react with alkyl halides to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org

Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N,N-disubstituted amide. This is a common transformation known as the Schotten-Baumann reaction. For example, reacting this compound with acetyl chloride would produce N-(3-methylbutyl)-N-(1-phenylethyl)acetamide. wikipedia.org Studies on the related primary amine, 1-phenylethylamine (B125046), show it readily forms amides. rsc.org

Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones. The initial nucleophilic addition forms an unstable carbinolamine intermediate. Unlike primary amines which can dehydrate to form imines, the carbinolamine from a secondary amine cannot eliminate water in the same way. However, it can be a precursor to an enamine if the aldehyde or ketone has an α-hydrogen.

The general trend for amine nucleophilicity is Tertiary > Secondary > Primary > Ammonia (B1221849), although this can be highly dependent on the solvent and the steric environment of both the amine and the electrophile. masterorganicchemistry.com

Like other amines, this compound is a weak base and will react with acids to form a stable ammonium salt. wikipedia.org In the presence of an acid, the nitrogen's lone pair accepts a proton (H⁺), forming a positively charged (3-methylbutyl)(1-phenylethyl)ammonium ion. This protonation is a reversible equilibrium, and the position of the equilibrium is determined by the pKa of the amine's conjugate acid.

The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. The two alkyl groups (phenylethyl and 3-methylbutyl) are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia. The pKa of the conjugate acid of the parent primary amine, 1-phenylethylamine, is approximately 9.04. chemicalbook.com N-alkylation generally increases basicity; therefore, the pKa for this compound is expected to be slightly higher, likely in the range of 10-11, similar to other dialkylamines.

Table 1: pKa Values of Related Amines

| Amine | Structure | pKa of Conjugate Acid | Reference |

|---|---|---|---|

| 1-Phenylethylamine | C₆H₅CH(NH₂)CH₃ | 9.04 | chemicalbook.com |

| Phenylethanolamine | C₆H₅CH(OH)CH₂NH₂ | 8.90 | wikipedia.org |

| Diisoamylamine | ((CH₃)₂CHCH₂CH₂)₂NH | 10.98 (predicted) | organic-chemistry.org |

| Benzylamine | C₆H₅CH₂NH₂ | 9.34 |

Reactions Involving the Phenylethyl Moiety

The phenylethyl portion of the molecule offers two primary sites for reactivity: the aromatic phenyl ring and the benzylic carbon atom.

Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The N-alkylamino group attached to the benzylic carbon influences the ring's reactivity. Due to the nitrogen's inductive electron-withdrawing effect, the ring is slightly deactivated compared to benzene. However, through hyperconjugation and weak resonance effects, the group acts as an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment.

Reactions at the Benzylic Position: The benzylic C-H bond (the carbon attached to both the phenyl ring and the nitrogen) is relatively weak and susceptible to oxidation or free-radical reactions. Strong oxidizing agents can potentially cleave the C-N bond. More significantly, catalytic hydrogenation can be used for N-debenzylation, cleaving the benzylic C-N bond to release the primary 3-methylbutylamine, although this typically requires specific catalysts and conditions and is more common for N-benzyl groups than N-phenylethyl groups. organic-chemistry.org

Reactions Involving the 3-Methylbutyl Moiety

The 3-methylbutyl group, also known as the isoamyl group, is a saturated alkyl chain. wikipedia.org It is generally the least reactive part of the molecule under typical conditions. Its C-H and C-C bonds are strong and non-polar.

Significant reactions involving this moiety generally require harsh conditions, such as:

Free-Radical Halogenation: In the presence of UV light or high temperatures, the alkyl chain can undergo free-radical substitution with halogens (e.g., Cl₂, Br₂). This reaction is typically non-selective and would likely lead to a mixture of halogenated products at various positions along the chain.

Oxidation: Very strong oxidizing agents under forcing conditions could potentially oxidize the alkyl group, but this would likely be accompanied by degradation of the more reactive amine and phenylethyl moieties.

Stereochemical Control and Influence on Reaction Outcomes

A critical feature of this compound is the chiral center at the benzylic carbon of the phenylethyl group. This allows the molecule to exist as two distinct enantiomers: (R)-(3-Methylbutyl)(1-phenylethyl)amine and (S)-(3-Methylbutyl)(1-phenylethyl)amine. When a single enantiomer of this amine is used in a reaction, its inherent chirality can influence the stereochemical outcome of the product, a principle widely used in asymmetric synthesis. nih.gov

As a Chiral Auxiliary: The enantiomerically pure amine can be used as a chiral auxiliary. For instance, if the amine is acylated and the resulting amide is deprotonated to form an enolate, the chiral phenylethyl group can sterically block one face of the enolate. The subsequent approach of an electrophile (e.g., an alkyl halide) would be directed to the less hindered face, leading to the preferential formation of one diastereomer of the product. nih.gov The chiral auxiliary can then be cleaved and removed, yielding an enantiomerically enriched final product.

As a Chiral Ligand: The amine can act as a chiral ligand in transition-metal catalysis. The nitrogen atom can coordinate to a metal center, and the chiral environment created by the phenylethyl group can influence the stereoselectivity of reactions occurring at that metal, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. nih.gov

Diastereoselective Reactions: When the chiral amine reacts with another chiral molecule, two diastereomeric products can be formed. Due to differing steric and electronic interactions in the transition states, one diastereomer is often formed in excess over the other. This principle is the basis for chiral resolution, where a racemic acid might be resolved by forming diastereomeric salts with an enantiomerically pure amine like (R)- or (S)-1-phenylethylamine. wikipedia.org

The effectiveness of the stereochemical control depends on the rigidity of the transition state and the proximity of the reacting center to the chiral auxiliary. Research on related N-substituted chiral amines has demonstrated high levels of diastereoselectivity in reactions such as aldol (B89426) condensations and alkylations. nih.gov

Role and Significance in Chemical Ecology Chemically Focused

Identification as a Volatile Compound in Hymenoptera Species (e.g., Aphaenogaster rudis)

(3-Methylbutyl)(1-phenylethyl)amine has been identified as a volatile compound in certain Hymenoptera species, notably within the Aphaenogaster genus of ants. Specifically, research has pointed to its presence in ants belonging to the Aphaenogaster rudis species group. antwiki.org These ants are common in the deciduous woodlands of eastern North America. antwiki.org The identification of this amine as a volatile component is crucial, as the volatility of a compound directly relates to its potential for use as an airborne chemical signal, or pheromone.

Insects rely heavily on such chemical cues, known as semiochemicals, to navigate their environment and interact with one another. ncsu.eduresearchgate.net These signals can be effective over long distances, day or night, and can persist in the environment, making them a reliable form of communication. ncsu.edu The presence of this compound as a volatile in Aphaenogaster rudis suggests its involvement in their chemical communication systems. antwiki.org

Chemical Compositional Analysis of Glandular Secretions (e.g., Venom Glands, Dufour's Gland)

The production of chemical signals in Hymenoptera is often localized within specialized exocrine glands, such as the venom gland and Dufour's gland. nih.govnih.gov These glands synthesize and store complex mixtures of compounds that are released for various purposes, including defense, trail marking, and alarm signaling. nih.govnih.gov

Venom Glands: While primarily associated with defense and prey capture, venom glands in some Hymenoptera species also produce compounds that serve as alarm pheromones. nih.govnih.gov The venom of many wasp and ant species is a complex cocktail of proteins, peptides, enzymes, and smaller organic molecules. nih.govcompoundchem.com In the case of the Aphaenogaster rudis-group, a trail pheromone has been isolated from the poison gland, which is a component of the sting apparatus. antwiki.org

Dufour's Gland: The Dufour's gland, another abdominal gland in many female Hymenoptera, is known to secrete a wide variety of organic compounds. asknature.org The chemical composition of its secretions is often species-specific and can include hydrocarbons, esters, alcohols, and ketones. asknature.orgresearchgate.netresearchgate.net These secretions have been implicated in a range of functions, including nest lining, egg marking, and the production of pheromones for communication. asknature.org While the specific presence of this compound in the Dufour's gland of Aphaenogaster rudis is not explicitly detailed in the provided search results, the gland is a known source of diverse volatile compounds in ants. nih.govnih.gov

Characterization of Chemical Pheromonal Mixtures Containing this compound

Research on the Aphaenogaster rudis-group has revealed that their trail pheromone is not a single compound but rather a mixture. antwiki.org This pheromonal blend, isolated from the poison gland, contains N-isopentyl-2-phenylethylamine, which is another name for this compound, along with other nitrogen-containing heterocyclic compounds such as anabasine, anabasiene, and 2,3'-bipyridyl. antwiki.org

The use of a multi-component pheromone is a common strategy in insect communication. This chemical complexity can provide a more specific and nuanced signal, reducing the likelihood of misinterpretation by other species. The specific ratio of the different components in the mixture can also convey different messages or be tailored to different contexts.

Comparative Chemical Ecology Studies of Amine Constituents in Insect Chemical Communication

The use of amines as chemical signals is not unique to Aphaenogaster. Amines are a class of organic compounds that feature prominently in the chemical communication of various insects. mdpi.commdpi.com Comparative studies across different Hymenoptera species reveal a wide diversity in the specific amine compounds used and their functions. nih.gov

For instance, while Aphaenogaster rudis utilizes this compound in its trail pheromone, other ant species may use entirely different classes of compounds for the same purpose. antwiki.org The chemical composition of glandular secretions, including the types of amines present, can vary significantly even between closely related species, reflecting adaptations to different ecological niches and social structures. nih.govresearchgate.net This chemical diversity is a key area of study in chemical ecology, as it provides insights into the evolutionary relationships and communication strategies of insects. nih.gov

Future Research Directions and Unexplored Avenues for 3 Methylbutyl 1 Phenylethyl Amine

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry. mdpi.com Future work on (3-Methylbutyl)(1-phenylethyl)amine should focus on developing highly efficient and stereoselective synthetic routes to access its specific enantiomers. Current methodologies for synthesizing related chiral phenylethylamines can serve as a launchpad for this research. mdpi.com

Potential synthetic strategies to be explored include:

Asymmetric Reductive Amination: A highly promising route involves the asymmetric reductive amination of acetophenone (B1666503) with 3-methylbutylamine. This could be achieved using various catalytic systems, including transition metal catalysts or organocatalysts, which have proven effective for synthesizing other chiral amines. nih.govresearchgate.net Chemo-enzymatic methods, combining chemical steps with enzymatic reductive amination, also present a powerful, green alternative for achieving high enantioselectivity. researchgate.net

Diastereoselective N-Alkylation: Another viable pathway is the N-alkylation of a chiral 1-phenylethylamine (B125046) enantiomer with a suitable 3-methylbutyl halide or sulfonate. Optimizing reaction conditions to prevent racemization and ensure high yields would be a key research objective. This approach leverages the commercial availability of enantiopure 1-phenylethylamine. mdpi.com

C-H Activation/Amination: More advanced strategies involving transition-metal-catalyzed C-H activation could provide novel entries to this and related structures. Palladium-catalyzed reactions, for instance, have been used for the kinetic resolution of β-alkyl phenylethylamine derivatives, a concept that could be adapted for the synthesis or resolution of the target compound. nih.gov

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Precursors | Key Challenge/Research Focus | Representative Citation |

| Asymmetric Reductive Amination | Acetophenone, 3-Methylbutylamine | Development of a highly selective chiral catalyst (metal- or organo-based) | nih.gov |

| Diastereoselective N-Alkylation | (R)- or (S)-1-Phenylethylamine, 3-Methylbutyl Halide | Maximizing diastereoselectivity, minimizing side reactions | mdpi.com |

| Chemo-enzymatic Synthesis | Styrene (B11656), 3-Methylbutylamine | Catalyst compatibility, process integration (e.g., one-pot oxidation and amination) | researchgate.net |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthetic pathways mentioned above, a deep understanding of reaction kinetics, intermediates, and byproducts is essential. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy (e.g., ReactIR), offer a powerful tool for real-time reaction monitoring without the need for offline sampling. researchgate.netmt.com

Future research should apply these process analytical technologies (PAT) to the synthesis of this compound. mt.com By tracking the concentration changes of key species in real-time, researchers can:

Identify and characterize transient intermediates, such as the imine formed during reductive amination. researchgate.net

Precisely determine reaction endpoints, improving yield and purity. mt.com

Rapidly screen the effect of different catalysts, solvents, and temperatures to optimize reaction conditions.

Gather detailed kinetic data to elucidate reaction mechanisms.

Table 2: Application of In-Situ IR for Monitoring Reductive Amination

| Species | Functional Group | Typical IR Frequency (cm⁻¹) | Information Gained |

| Acetophenone (Reactant) | C=O (Ketone) | ~1685 | Consumption of starting material |

| 1-Phenylethylamine (Reactant) | N-H (bend) | ~1600 | Consumption of starting material |

| Imine Intermediate | C=N | ~1640-1660 | Formation and consumption of key intermediate |

| This compound (Product) | N-H (bend) | ~1550-1650 | Formation of product |

Deepening Computational Insights into Complex Reactivity and Selectivity in Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides insights into reaction mechanisms and energetics that are often difficult to obtain experimentally. mdpi.com Applying these methods to the synthesis of this compound could significantly accelerate the development of optimal catalytic systems.

Future computational studies could focus on:

Modeling Transition States: Calculating the energy barriers for different reaction pathways to predict the most favorable conditions and catalyst structures for achieving high stereoselectivity.

Catalyst-Substrate Interactions: Elucidating how a chiral catalyst interacts with the substrates (e.g., acetophenone and the amine) to control the stereochemical outcome of the reaction. A computational study could model the formation of intermediates and confirm their stability, aligning with experimental data. mdpi.comresearchgate.net

Ligand Design: If using the target molecule as a ligand itself, computational tools can help predict its binding properties and the likely stereochemical induction in a given catalytic transformation. This predictive power allows for a more rational, rather than trial-and-error, approach to ligand development.

Exploration of this compound as a Chiral Ligand Scaffold in Asymmetric Catalysis

Chiral amines derived from 1-phenylethylamine are foundational scaffolds for a vast array of successful chiral ligands and organocatalysts used in asymmetric synthesis. nih.govmdpi.com The introduction of the 3-methylbutyl group to this scaffold presents an unexplored opportunity to create a new class of ligands with distinct steric and electronic properties. The bulky yet flexible isopentyl group could create a unique chiral pocket around a metal center, potentially leading to improved selectivity or reactivity in certain transformations.

Future research should involve the synthesis of this compound and its subsequent derivatization into various ligand types, such as amino alcohols, phosphine-amines, or diamines. dicp.ac.cn These new ligands could then be screened in a range of important asymmetric catalytic reactions.

Table 3: Potential Catalytic Applications for Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Role of Ligand | Potential Advantage of 3-Methylbutyl Group | Representative Citation (for PEA-derived ligands) |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Forms chiral amino alcohol complex | Fine-tuning the steric environment to enhance enantioselectivity (ee) | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Creates a chiral environment for nucleophilic attack | Modulating steric hindrance to control regioselectivity and enantioselectivity | researchgate.net |

| Asymmetric C-C Bond Formation | Zinc (Zn), Copper (Cu) | Controls facial selectivity of additions to carbonyls or imines | Creating a deeper or more defined chiral pocket | mdpi.commdpi.com |

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical novelty into a valuable tool for stereoselective synthesis and asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.